molecular formula C10H10ClIO2 B12122819 2-Chloro-5'-iodo-2'-methoxypropiophenone

2-Chloro-5'-iodo-2'-methoxypropiophenone

Cat. No.: B12122819
M. Wt: 324.54 g/mol
InChI Key: IMTMTDIMWJKVFH-UHFFFAOYSA-N
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Description

2-Chloro-5’-iodo-2’-methoxypropiophenone is an organic compound that belongs to the class of halogenated aromatic ketones This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5’-iodo-2’-methoxypropiophenone typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a methoxy-substituted aromatic compound followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The process typically includes steps such as iodination, chlorination, and purification through crystallization or chromatography. The choice of solvents, temperatures, and reaction times are crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5’-iodo-2’-methoxypropiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Chloro-5’-iodo-2’-methoxypropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5’-iodo-2’-methoxypropiophenone involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodobenzoic acid
  • 2-Chloro-5-iodopyridine
  • 2-Chloro-5-iodo-4-methylpyridine

Comparison

Compared to similar compounds, 2-Chloro-5’-iodo-2’-methoxypropiophenone is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10ClIO2

Molecular Weight

324.54 g/mol

IUPAC Name

2-chloro-1-(5-iodo-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10ClIO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3

InChI Key

IMTMTDIMWJKVFH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)I)OC)Cl

Origin of Product

United States

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